molecular formula C8H13NO B13202077 1-Amino-1-cyclobutylbut-3-en-2-one

1-Amino-1-cyclobutylbut-3-en-2-one

Cat. No.: B13202077
M. Wt: 139.19 g/mol
InChI Key: HCSODXMSIYLYSE-UHFFFAOYSA-N
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Description

1-Amino-1-cyclobutylbut-3-en-2-one is an organic compound with the molecular formula C₈H₁₃NO This compound is characterized by a cyclobutyl ring attached to a butenone structure with an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclobutylbut-3-en-2-one can be achieved through the cyclization of acyl ketene dithioacetals. This method involves a one-pot synthesis strategy that is highly efficient . The reaction conditions typically require specific catalysts and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a research setting provides a foundation for potential scale-up. The use of acyl ketene dithioacetals as starting materials and the optimization of reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclobutylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-1-cyclobutylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclobutylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Amino-1-cyclobutylbut-2-en-2-one
  • 1-Amino-1-cyclobutylbut-4-en-2-one

Comparison: 1-Amino-1-cyclobutylbut-3-en-2-one is unique due to its specific cyclobutyl and butenone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-amino-1-cyclobutylbut-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)8(9)6-4-3-5-6/h2,6,8H,1,3-5,9H2

InChI Key

HCSODXMSIYLYSE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C(C1CCC1)N

Origin of Product

United States

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